molecular formula C9H9BrO B1330683 1-(4-Bromo-3-methylphenyl)ethanone CAS No. 37074-40-1

1-(4-Bromo-3-methylphenyl)ethanone

Cat. No.: B1330683
CAS No.: 37074-40-1
M. Wt: 213.07 g/mol
InChI Key: QRTFRIPKQPOIPI-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO. It is also known as 4’-bromo-3’-methylacetophenone. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

1-(4-Bromo-3-methylphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the bromination of 3-methylacetophenone. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture until the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The product is often purified using techniques such as column chromatography .

Chemical Reactions Analysis

1-(4-Bromo-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl ethanones, while reduction can produce the corresponding alcohol .

Scientific Research Applications

Comparison with Similar Compounds

1-(4-Bromo-3-methylphenyl)ethanone can be compared with other similar compounds such as:

  • 1-(4-Bromo-2-methylphenyl)ethanone
  • 1-(3-Bromo-4-methylphenyl)ethanone
  • 1-(4-Chloro-3-methylphenyl)ethanone

These compounds share similar structural features but differ in the position of the substituents or the nature of the halogen atom. The unique combination of the bromine atom and the methyl group in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTFRIPKQPOIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324063
Record name 1-(4-bromo-3-methylphenyl)ethanone
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37074-40-1
Record name 37074-40-1
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Record name 1-(4-bromo-3-methylphenyl)ethanone
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Record name 1-(4-bromo-3-methylphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Pyridinium chlorochromate (48 g, 223 mmol) was added to a solution of 1-(4-bromo-3-methylphenyl)ethanol (31.9 g, 148 mmol) in dichloromethane (800 mL). The mixture was stirred at room temperature for 2 hours. The mixture was concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=25:1) to give 1-(4-bromo-3-methylphenyl)ethanone (27.3 g, 87%).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(4-bromo-3-methylphenyl)ethanol (2.14 g, 9.9 mmol) and pyridinium chlorochromate (2.62 g, 12 mmol) were added to a solution of dichloromethane (30 mL) under nitrogen atmosphere. And the reaction was stirred at room temperature for 12 hours. The mixture was partitioned between dichloromethane (3*20 mL) and brine (20 mL). The organic layer was concentrated to dryness and the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=30:1) to give 1-(4-bromo-3-methylphenyl)ethanone (2.08 g, 99%) as a colorless oil. LRMS (M+H+) m/z: calcd 211.98. found 211. 1H NMR (300 MHz, CDCl3): δ 7.81 (s, 1H), 7.62-7.61 (m, 2H), 2.58 (s, 3H), 2.46 (s, 3H).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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